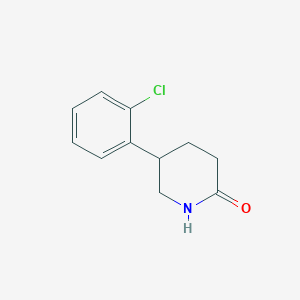

5-(2-Chlorophenyl)-2-piperidone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-(2-Chlorophenyl)-2-piperidone derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis reactions. A notable synthesis pathway starts from 2,3-dichloro-nitrobenzene and piperazine, yielding a total yield of 48.2% for the target compound after several reaction steps. These synthesis methods highlight the compound's accessibility for further chemical and pharmacological research (Quan, 2006).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives, such as those involving N-benzenesulfonyl substituents, reveals significant changes in configuration affecting their biological activity. Single-crystal structure analysis indicates a 'sofa' conformation for the piperidone ring, influenced by the presence of substituents, which may impact the compound's chemical reactivity and interaction with biological targets (Li et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including those leading to the formation of complexes with phenols, indicating its capability to engage in hydrogen bonding and other interactions that could be leveraged in drug design and synthesis. Such interactions are crucial for understanding the compound's reactivity and potential as a scaffold for developing new chemical entities (Kumar, Sabesan, & Krishnan, 2002).

Scientific Research Applications

Synthesis and Biological Activity

A series of 2,6-diaryl-3-methyl-4-piperidones synthesized through Mannich reaction showed significant biological activities, including analgesic and antifungal properties. Particularly, derivatives exhibited potent antifungal activity against Aspergillus niger and Candida albicans, highlighting the potential of 5-(2-Chlorophenyl)-2-piperidone derivatives in developing new therapeutic agents (Rameshkumar et al., 2003).

Anticancer Applications

3,5-Bis(benzylidene)-4-piperidones, synthetic analogs of curcumin, were studied for their anti-proliferative activity in lung adenocarcinoma cells. The study found that certain derivatives were more potent than the lead compound, indicating the significance of this compound structures in developing effective anticancer drugs. These compounds induced autophagic cell death, providing an alternative approach for treating apoptosis-resistant cancers (Lagisetty et al., 2010).

Chemical Structure Analysis

Piperidone derivatives, including those with this compound structures, have been extensively studied for their chemical properties and potential biological activities. The crystal structure analysis of these compounds reveals insights into their interaction with cellular components, which could be pivotal for designing drugs with targeted actions (Suresh et al., 2007).

Antimicrobial and Antibacterial Properties

4-Piperidone curcumin analogues, including those derived from this compound, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their potential as new antibacterial agents, addressing the growing concern of antibiotic resistance (Damayanti et al., 2020).

Antiasthmatic Potential

Studies on 2-piperidone have indicated its potential in antiasthmatic therapy through antihistaminic and anticholinergic activities. This highlights the therapeutic potential of this compound derivatives in treating asthma, further underscoring the chemical's relevance in developing novel treatments for respiratory conditions (Mamillapalli et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-2-piperidone may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been shown to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51 . This leads to morphological and functional changes in the fungal cell membrane

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that this compound may influence multiple biochemical pathways.

Result of Action

Similar compounds have been shown to cause significant changes in the target organisms, such as fungi . These changes include alterations in cell membrane structure and function, which can lead to the death of the organism .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name |

5-(2-chlorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHHTIOJCNRSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)

![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2488731.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)